molecular formula C7H9N3OS B6144058 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide CAS No. 950148-94-4

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Cat. No.: B6144058
CAS No.: 950148-94-4
M. Wt: 183.23 g/mol
InChI Key: KDXAYGZUGSMFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol . It is a pyridazine derivative, characterized by the presence of a carbothioamide group at the 4-position and methyl groups at the 5 and 6 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide typically involves the reaction of appropriate pyridazine derivatives with thioamide reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4,5-dioxo-2,3-dihydropyridazine derivatives: These compounds share a similar pyridazine core but differ in the functional groups attached.

    3-oxo-2,3-dihydro-1H-pyrazole derivatives: These compounds have a similar structure but with a pyrazole ring instead of a pyridazine ring.

Uniqueness

5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is unique due to the presence of both methyl groups and a carbothioamide group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-dimethyl-6-oxo-1H-pyridazine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-4(2)9-10-7(11)5(3)6(8)12/h1-2H3,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAYGZUGSMFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.